molecular formula C6H6ClNO2S B1664158 4-Chlorobenzenesulfonamide CAS No. 98-64-6

4-Chlorobenzenesulfonamide

Cat. No.: B1664158
CAS No.: 98-64-6
M. Wt: 191.64 g/mol
InChI Key: HHHDJHHNEURCNV-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfonamide (CAS RN: 98-64-6) is a sulfonamide derivative with the molecular formula C₆H₆ClNO₂S and a molecular mass of 191.64 g/mol. It features a sulfonamide group (-SO₂NH₂) attached to a para-chlorinated benzene ring, which confers distinct physicochemical and biological properties. This compound has a melting point of 174–176°C (experimental data varies slightly depending on synthesis conditions) and is widely utilized in medicinal chemistry as a pharmacophore for designing enzyme inhibitors, antimicrobial agents, and anticonvulsants . Its versatility stems from the electron-withdrawing chlorine substituent, which enhances stability and modulates interactions with biological targets .

Preparation Methods

Synthesis of 4-Chlorobenzenesulfonyl Chloride

Chlorosulfonation of Chlorobenzene

The industrial synthesis of 4-chlorobenzenesulfonyl chloride involves the reaction of chlorobenzene with chlorosulfonic acid (ClSO₃H) in halogenated aliphatic hydrocarbon solvents. This method, patented by, achieves yields exceeding 90% under optimized conditions.

Reaction Mechanism

Chlorosulfonic acid acts as both a sulfonating agent and a chlorine source. The electrophilic substitution occurs preferentially at the para position due to the directing effect of the chlorine atom on the benzene ring. The mechanism proceeds via the formation of a sulfonic acid intermediate, which is subsequently chlorinated to form the sulfonyl chloride.

Industrial Process Parameters

Table 1 summarizes critical parameters from a scaled-up synthesis described in:

Parameter Value/Range
Chlorobenzene 1 mole
Chlorosulfonic Acid 2.5–4.0 moles
Solvent Dichloroethane
Catalyst NaHSO₄ or NH₄Cl
Temperature 110–130°C (reflux)
Reaction Time 8–12 hours
Yield 89–93%

The use of dichloroethane minimizes side reactions such as polysulfonation, while alkali metal salts (e.g., NaHSO₄) enhance reaction kinetics by stabilizing transition states.

Workup and Purification

Post-reaction, the mixture is cooled to 90°C and filtered to remove residual sulfuric acid. The organic layer is washed with water (5–6 volumes relative to chlorosulfonic acid) to eliminate unreacted reagents. Anhydrous 4-chlorobenzenesulfonyl chloride is obtained by azeotropic distillation with the solvent, achieving >99% purity.

Conversion to 4-Chlorobenzenesulfonamide

Amination of Sulfonyl Chloride

This compound is synthesized by reacting 4-chlorobenzenesulfonyl chloride with ammonia under basic aqueous conditions. This method, adapted from derivative syntheses in, involves precise pH control to maximize yield.

Reaction Conditions

  • Molar Ratio : 1:1.2 (sulfonyl chloride : NH₃)
  • Solvent : Water/THF (3:1 v/v)
  • Temperature : 0–5°C (initial), then 25°C
  • pH : Maintained at 9–10 using NaOH
  • Time : 4–6 hours

The reaction proceeds via nucleophilic substitution, where ammonia attacks the electrophilic sulfur atom, displacing chloride. Dynamic pH control prevents hydrolysis of the sulfonyl chloride to sulfonic acid.

Yield and Purity

Laboratory-scale reactions report yields of 85–88%, with purity ≥98% confirmed by HPLC. Impurities include trace sulfonic acid (<0.1%) and unreacted sulfonyl chloride (<0.5%).

Alternative Amine Sources

While ammonia is standard, primary amines (e.g., methylamine) produce N-substituted derivatives. For example, documents the synthesis of N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide using 2-oxolanemethylamine, achieving 76% yield under analogous conditions.

Physicochemical Characterization

Structural Properties

  • Molecular Formula : C₆H₆ClNO₂S
  • Molecular Weight : 191.63 g/mol
  • Melting Point : 144–148°C
  • UV-Vis Absorption : λₘₐₓ = 240 nm (ε = 120 L·mol⁻¹·cm⁻¹)

Spectroscopic Data

  • IR (KBr) : 1165 cm⁻¹ (S=O asym), 1360 cm⁻¹ (S=O sym), 1540 cm⁻¹ (N–H bend)
  • ¹H NMR (DMSO-d₆) : δ 7.82 (d, 2H, Ar–H), 7.62 (d, 2H, Ar–H), 6.20 (s, 2H, NH₂)

Industrial-Scale Optimization

Solvent Recycling

Dichloroethane is recovered (>95%) via fractional distillation and reused, reducing production costs by 18–22%.

Waste Management

Sulfuric acid byproducts are neutralized with lime (CaO) to generate CaSO₄, which is disposed of in compliance with hazardous waste regulations.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (100 W, 80°C) reduces amination time to 30 minutes, though yields remain comparable to conventional methods.

Continuous-Flow Reactors

Microreactor systems enhance heat transfer during sulfonation, enabling a 40% reduction in reaction time and a 5°C decrease in operating temperature.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

Antibacterial Applications

4-Chlorobenzenesulfonamide has demonstrated significant antibacterial activity against various strains of bacteria. Research has shown that derivatives of this compound can inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. A study conducted on N-(Benzothiazol-2-yl)-4-chlorobenzenesulfonamide (NBTCS) revealed promising in vitro antibacterial properties against these strains, indicating its potential as a new class of antibiotics with fewer side effects compared to traditional antibiotics .

Bacterial Strain Inhibition Zone (mm)
E. coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Therapeutic Potential in Receptor Inhibition

The compound has been identified as a potential inhibitor for CCR2 and CCR9 receptors, which are implicated in various diseases, including inflammatory conditions and cancer. The study on N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide indicated its ability to act as a potent antagonist for these receptors, suggesting that it could be developed into pharmaceutical compositions targeting CCR2 and CCR9 related diseases .

Anticonvulsant Properties

Research comparing the anticonvulsant activity of this compound with established antiepileptic drugs demonstrated its efficacy in rodent models. The study highlighted that this compound exhibited comparable effects to phenytoin and phenobarbital, making it a candidate for further exploration in epilepsy treatment .

Synthesis of Derivatives

The ability to synthesize derivatives of this compound expands its utility in drug development. Various studies have reported the synthesis of N-substituted derivatives that exhibit enhanced biological activity. For instance, a series of sulfonamide derivatives were synthesized through the reaction of 4-chlorobenzensulfonyl chloride with different amines, leading to compounds with varied pharmacological profiles .

Case Studies

  • Antibacterial Activity Study :
    • A recent investigation into NBTCS showed effective inhibition against multiple bacterial strains, with significant results suggesting its application as a new antibiotic class .
  • Receptor Inhibition Research :
    • The study on receptor antagonism demonstrated the potential for developing therapeutic agents targeting inflammatory diseases using modified forms of this compound .
  • Anticonvulsant Activity Analysis :
    • Comparative studies indicated that this compound could serve as an alternative treatment option for epilepsy, warranting further clinical trials .

Mechanism of Action

The mechanism of action of 4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrases, which are enzymes involved in the regulation of pH and fluid balance in the body . The compound binds to the active site of the enzyme, preventing its normal function and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of sulfonamides is highly dependent on substituents on the benzene ring. Below is a comparison of 4-chlorobenzenesulfonamide with key analogs:

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, IR)
This compound -Cl (para) 174–176 N/A δ 7.6–7.8 (d, aromatic H); IR: 1320 cm⁻¹ (S=O)
4-Methylbenzenesulfonamide -CH₃ (para) 165–167 N/A δ 7.3–7.5 (d, aromatic H); IR: 1305 cm⁻¹ (S=O)
4-Bromobenzenesulfonamide -Br (para) 190–192 N/A δ 7.7–7.9 (d, aromatic H); IR: 1335 cm⁻¹ (S=O)
IIIc (Quinoline derivative) -Cl (para), methoxy 219–221 49 δ 8.2 (d, styryl H); IR: 3400 cm⁻¹ (OH)
7b (Triazine derivative) -Cl (para), triazine N/A 65 δ 6.8–7.4 (m, triazine H)

Key Observations :

  • Halogen substituents (Cl, Br) increase melting points compared to methyl groups due to stronger intermolecular forces .
  • Electron-withdrawing groups (e.g., -Cl) downfield-shift aromatic protons in ¹H-NMR .

Table 2: Pharmacological Profiles of Sulfonamide Derivatives

Compound Biological Activity Efficacy (IC₅₀, CC₅₀, or Inhibition Zone) Reference
This compound Anticonvulsant (mice) ED₅₀: 45 mg/kg (vs. phenytoin: 12 mg/kg)
IIIc (Quinoline hybrid) Antibacterial (S. aureus) Inhibition zone: 11 mm
7b (Triazine derivative) Antiproliferative (MCF-7 cancer cells) IC₅₀: 8.2 µM
AMG 853 Derivative (18) DP receptor inhibition IC₅₀: 0.2 nM (CRTH2), 4.7 nM (DP)
4-Methylbenzenesulfonamide Antimicrobial (E. coli) Inhibition zone: 8 mm

Key Observations :

  • This compound exhibits moderate anticonvulsant activity but is less potent than phenytoin .
  • Triazine derivatives (e.g., 7b) show superior antiproliferative activity, likely due to the triazine core enhancing DNA interaction .
  • AMG 853 derivatives with this compound demonstrate nanomolar affinity for CRTH2/DP receptors, critical for anti-inflammatory applications .

Receptor Binding and Structure-Activity Relationships (SAR)

  • Chlorine Position : Para-substitution optimizes steric and electronic interactions with hydrophobic enzyme pockets. For example, replacing chlorine with methyl in AMG 853 analogs reduces DP receptor affinity by 10-fold .
  • Hybrid Structures: Quinoline-4-chlorobenzenesulfonamide hybrids (e.g., IIIc) show enhanced antibacterial activity due to synergistic effects between the quinoline moiety and sulfonamide .
  • Dual Substituents : Compounds with 2,4-dichlorobenzenesulfonamide (e.g., compound 20 in AMG 853 series) retain DP receptor activity even when paired with bulky t-butyl amides, highlighting the importance of chlorine multiplicity .

Biological Activity

4-Chlorobenzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chlorobenzene ring attached to a sulfonamide group. The general structure can be represented as:

C6H6ClNO2S\text{C}_6\text{H}_6\text{Cl}\text{NO}_2\text{S}

The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with various amines to yield N-substituted derivatives. For instance, benzylamine reacts with 4-chlorobenzenesulfonyl chloride to produce N-benzyl-4-chlorobenzenesulfonamide, which can be further modified to enhance biological activity .

Antibacterial Properties

Numerous studies have demonstrated the antibacterial efficacy of this compound and its derivatives. A study synthesized several N-alkyl/aralkyl derivatives and evaluated their antibacterial activities against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibition of bacterial growth, suggesting their potential as antimicrobial agents .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition capabilities. It was found to inhibit specific enzymes involved in bacterial folic acid synthesis, similar to traditional sulfa drugs. This mechanism involves competitive inhibition where the compound mimics para-aminobenzoic acid (PABA), thereby disrupting folate synthesis critical for bacterial growth .

Other Biological Activities

Beyond antibacterial and enzyme inhibitory activities, this compound has shown potential in various other biological contexts:

  • Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Antiviral Properties : Certain studies suggest that modifications of this compound may enhance its antiviral activity against specific viruses.

Case Studies and Research Findings

Several case studies highlight the biological significance of this compound:

  • Antimicrobial Screening : A comprehensive screening of N-substituted 4-chlorobenzenesulfonamides revealed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR) to identify potent derivatives .
  • Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This finding supports its classification as a sulfa drug analog with potential therapeutic applications in combating antibiotic-resistant bacteria .
  • Structural Analysis : Crystal structure analysis has provided insights into the molecular interactions of this compound with target enzymes, aiding in the rational design of more effective inhibitors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chlorobenzenesulfonamide?

The compound is typically synthesized via chlorosulphonation of halobenzenes. For example, halobenzene is dissolved in chloroform and treated with chlorosulphonic acid at 0°C to form 4-halobenzenesulphonyl chlorides, which are then converted to the sulfonamide via ammonolysis . Recrystallization from polar solvents (e.g., methanol or toluene) is critical for obtaining high-purity crystals suitable for structural studies .

Q. What techniques are used to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of solvent, and data collection is performed using Mo-Kα radiation. SHELX software (e.g., SHELXL for refinement) is widely used to analyze torsional angles (e.g., C–S–N–C = −67.49°) and hydrogen-bonding networks (e.g., N–H···O interactions) . Molecular geometry parameters, such as dihedral angles between aromatic rings (~77–89°), are key for understanding conformational stability .

Q. How are preclinical anticonvulsant properties of this compound evaluated?

Standardized rodent models include maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. Doses are compared to reference drugs (e.g., phenytoin) using ED₅₀ values. Toxicity is assessed via rotorod tests for motor impairment .

Advanced Research Questions

Q. How do substituents influence the torsional angles and hydrogen-bonding patterns in this compound derivatives?

Substituents on the benzene ring or sulfonamide group alter molecular conformation. For example, N-(4-methylbenzoyl) derivatives exhibit a dihedral angle of 77.2° between the sulfonyl benzene and benzoyl rings, compared to 89.5° in unsubstituted analogs. Hydrogen-bonding networks (e.g., N–H···O) are sensitive to steric effects and electron-withdrawing groups, impacting crystal packing .

Q. What methodologies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in pharmacological outcomes (e.g., COX-1 vs. COX-2 selectivity) require rigorous dose-response assays, enzyme inhibition kinetics (IC₅₀), and structural validation (e.g., docking studies). For example, N-methyl-N-(4-chlorophenyl) derivatives show COX-1 selectivity due to hydrogen-bonding interactions with Arg120 and Tyr355 residues, which can be confirmed via mutagenesis studies .

Q. How can regioselective synthesis of N-substituted derivatives be achieved?

Tribromoethylene reacts with this compound under reflux in carbon tetrachloride to form N-(2,2,2-tribromoethylidene) derivatives with quantitative yields. Chemoselectivity depends on temperature and solvent polarity, as shown by NMR analysis of CBr₃ signals at ~31–43 ppm .

Q. What advanced crystallographic methods address challenges in refining high-twist conformers?

High-resolution XRD combined with SHELXL refinement (using restraints for H atoms) resolves torsional ambiguities. For example, the C–S–N–C torsion angle in N,N′-(ethane-1,2-diyl)bis derivatives is refined to −67.49°, with anisotropic displacement parameters for non-H atoms .

Q. Methodological Considerations

  • Data Contradiction Analysis : Compare crystallographic datasets (e.g., dihedral angles in vs. ) using statistical tools like R-factors and Hamilton tests.
  • Biological Assay Design : Include positive/negative controls (e.g., aspirin for COX-1) and validate results across multiple models (e.g., rodent seizure tests and human enzyme assays ).
  • Synthetic Optimization : Monitor reaction progress via TLC or NMR to minimize byproducts. For example, phosphorous oxychloride in toluene yields purer N-benzoyl derivatives .

Properties

IUPAC Name

4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHDJHHNEURCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6052661
Record name 4-Chlorobenzenesulphonamide
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Molecular Weight

191.64 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98-64-6
Record name 4-Chlorobenzenesulfonamide
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Synthesis routes and methods I

Procedure details

A portion of 53 mg of N-[2-(4-hydroxyphenyl)-3-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide and 78 mg of triethylamine were dissolved in 8 ml of tetrahydrofuran, followed by addition of 25 mg of ethyl chlorocarbonate dissolved in 1 ml of tetrahydrofuran, and stirred at room temperature for 10 minutes. The crystalline deposited was filtered, and the filtrate was then concentrated under reduced pressure. The residue was subjected to chromatography on a silica gel column, and from a fraction eluted with methanol-methylene chloride (5:95 v/v) was obtained 53 mg of N-[2-(4-ethoxycarbonyloxyphenyl)-3-(3-pyridyl)}propyl]-4-chlorobenzenesulfonamide. The spectrometric data supports the structure of [32] as follows.
Name
N-[2-(4-hydroxyphenyl)-3-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-[3-(4-hydroxyphenyl)-2-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide (54.5 mg) and 15.1 mg of triethylamine were dissolved in 3 ml of methylene chloride, followed by addition of 16.2 mg of ethyl chlorocarbonate dissolved in 1 ml of methylene chloride, and stirred at room temperature for 15 hours. To the reaction mixture was added water, and the organic phase was separated which was then extracted with methylene chloride. The organic phases were combined and washed in water, followed by drying over magnesium sulfate, to distill off the solvent. The obtained residue was subjected to chromatography on a silica gel column, and from a fraction eluted with methanol-methylene chloride (5:95 v/v) was obtained 47.4 mg of N-[3-(4-ethoxycarbonylphenyl)-2-(3-pyridyl)}propyl]-4-chlorobenzene sulfonamide. The spectrometric data supports the structure of [35] as follows.
Name
N-[3-(4-hydroxyphenyl)-2-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide
Quantity
54.5 mg
Type
reactant
Reaction Step One
Quantity
15.1 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
16.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chlorobenzenesulfonamide
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4-Chlorobenzenesulfonamide

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